molecular formula C19H19N3O B258964 N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

货号 B258964
分子量: 305.4 g/mol
InChI 键: UMLMNMLBNOSCQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide, commonly known as CTAP, is a small molecule that has gained significant attention in scientific research due to its potential use as a tool for studying opioid receptors.

作用机制

CTAP acts as a competitive antagonist of DOR by binding to the receptor and preventing the binding of endogenous opioid peptides or other DOR agonists. This results in the inhibition of downstream signaling pathways that are activated by DOR activation.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, CTAP has been shown to block DOR-mediated analgesia and produce anxiogenic and depressive-like effects. In the cardiovascular system, CTAP has been shown to cause vasoconstriction and increase blood pressure. In the gastrointestinal system, CTAP has been shown to inhibit intestinal transit.

实验室实验的优点和局限性

One of the main advantages of using CTAP in lab experiments is its selectivity for DOR, which allows for the specific study of DOR-mediated effects. However, CTAP has also been shown to have off-target effects, such as binding to sigma receptors and inhibiting voltage-gated calcium channels. Another limitation of CTAP is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.

未来方向

There are several future directions for the use of CTAP in scientific research. One area of interest is the study of the role of DOR in the immune system, as recent studies have suggested that DOR activation may have anti-inflammatory effects. Another area of interest is the development of more selective and potent DOR antagonists that can be used in clinical settings for the treatment of pain and other conditions. Finally, the use of CTAP in combination with other compounds or therapies may provide new insights into the complex interactions between opioid receptors and other signaling pathways.

合成方法

The synthesis of CTAP involves the condensation of 2-cyanophenylacetic acid with 2-amino-1,7,8,9-tetrahydro-3H-benzo[e]azepin-4-one, followed by acetylation with acetic anhydride. The resulting product is purified through recrystallization to obtain CTAP as a white crystalline solid.

科学研究应用

CTAP is a selective antagonist of the delta opioid receptor (DOR) and has been widely used in scientific research to study the role of DOR in various physiological and pathological conditions. CTAP has been shown to block the analgesic effects of DOR agonists, suggesting that DOR activation plays a role in pain relief. CTAP has also been used to study the involvement of DOR in drug addiction, depression, and anxiety.

属性

产品名称

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

分子式

C19H19N3O

分子量

305.4 g/mol

IUPAC 名称

N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide

InChI

InChI=1S/C19H19N3O/c1-13(23)21-19-16(12-20)18(14-8-4-2-5-9-14)15-10-6-3-7-11-17(15)22-19/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,21,22,23)

InChI 键

UMLMNMLBNOSCQK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3

规范 SMILES

CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。